molecular formula C6H6N2O2 B13498040 5-Methoxypyrimidine-4-carbaldehyde

5-Methoxypyrimidine-4-carbaldehyde

Cat. No.: B13498040
M. Wt: 138.12 g/mol
InChI Key: KQDGVFCTTIGTQH-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyrimidine-4-carbaldehyde typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This reaction produces 4-amino-5-methoxy-6-chloropyrimidine in high yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of this compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypyrimidine-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: 5-Methoxypyrimidine-4-carboxylic acid.

    Reduction: 5-Methoxypyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxypyrimidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxypyrimidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 4-Methoxypyrimidine-5-carbaldehyde
  • 5-Methoxypyrimidine-2-carbaldehyde
  • 6-Methoxypyrimidine-4-carbaldehyde

Comparison: 5-Methoxypyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a distinct and valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methoxypyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-2-7-4-8-5(6)3-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDGVFCTTIGTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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